molecular formula C14H12O3S B8512960 3-(4-methoxyphenyl)sulfanylbenzoic Acid CAS No. 128950-14-1

3-(4-methoxyphenyl)sulfanylbenzoic Acid

Cat. No. B8512960
CAS RN: 128950-14-1
M. Wt: 260.31 g/mol
InChI Key: GDTFNFKJJCBOJF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)sulfanylbenzoic Acid is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
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properties

CAS RN

128950-14-1

Product Name

3-(4-methoxyphenyl)sulfanylbenzoic Acid

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O3S/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

GDTFNFKJJCBOJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cu(I) iodide (10 mg, 0.05 mmol), potassium carbonate (414 mg, 3.0 mmol) and 3-iodobenzoic acid (248 mg, 1.0 mmol) were charged into a screw-capped test tube with Teflon-lining. The tube was evacuated and backfilled with argon (3 cycles). 2-Propanol (1.0 mL, bench grade solvent without degassing and pre-drying), ethylene glycol (111 μL, 2.0 mmol, bench grade solvent) and 4-methoxythiophenol (123 μL, 1.0 mmol) were added by syringes at room temperature. The tube was heated to 80° C. and stirred for 24 hours. The reaction mixture was then allowed to reach room temperature. Ethyl acetate (˜5 mL), water (˜10 mL) and dil. HCl were added to reach pH 3-4. The reaction mixture was extracted with ethyl acetate (2×10 mL) and CH2Cl2 (2×10 mL). The combined organic phase was passed through a short pad of silica (0.5 cm diameter×1 cm height). Solvent was removed and the yellow residue was redissolved in minimum amount of CH2Cl2. Hexane was added slowly and the solution was stand overnight at room temperature. White crystal was obtained as the titled product (221 mg, 85% yield). Rf=0.2 (hexane/ethyl acetate=2/1) (Note: same Rf value as the starting material). Melting point; 121-123° C. 1H NMR (CDCl3, 300 MHz) δ 10.68 (brs, 1 H), 7.86 (s, 1 H), 7.82 (dt, 1 H, J=1.8 Hz, 6.6 Hz), 7.42 (dt, 2 H, J=2.1 Hz, 8.7 Hz), 7.28-7.31 (m, 2 H), 6.90 (dt, 2 H, J=2.1 Hz, 8.7 Hz), 3.83 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 172.0, 160.3, 140.3, 136.1, 132.8, 130.2, 129.2, 129.1, 127.4, 123.1, 55.7. IR (neat, cm−1) 2964 (broad), 2943, 2902, 2875, 2856, 2840, 2813, 2360, 2342, 1688. MS (EI) m/z (relative intensity) 260 (100). Anal. Cald. for C14H12O3S, Cald. C, 64.60; H, 4.65. Found C, 64.52; H, 4.68.
Quantity
111 μL
Type
reactant
Reaction Step One
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

3-Bromobenzenecarboxylic acid (402 mg, 2 mmol), i-Pr2NEt (700 μL, 4 mmol) and dry 1,4-dioxane (8 mL) were put into a round-bottomed flask, and the round-bottomed flask with the resulting mixture therein was purged repeated three times with nitrogen gas. Next, Pd2(dba)3 (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol) and 4-methoxythiophenol (246 μL, 2 mmol) were added to it, and this was purged repeatedly twice with nitrogen gas, and then heated under reflux for 6 hours. Next, the completion of the reaction was confirmed through high-performance liquid chromatography, then this was cooled to room temperature, and made to have a pH of 3 to 4 with acetic acid. The insoluble matter was removed through filtration, and the filtrate was concentrated. The resulting concentrate liquid was isolated and purified through flash column chromatography (developer: hexane/ethyl acetate=10/1) with silica gel serving as a carrier, thereby giving 432 mg (yield: 83%) of 3-(4-methoxyphenyl)sulfanylbenzenecarboxylic acid as a white solid.
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
246 μL
Type
reactant
Reaction Step Two
Quantity
46 mg
Type
catalyst
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Two

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